3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-3-5-14(6-4-13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-7-9-16(25-2)10-8-15/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBDCUVUNAZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,3-Triazole with β-Ketoesters
A widely adopted method involves the reaction of 5-amino-1,2,3-triazole with β-ketoesters under acidic conditions. For example:
- Step 1 : Condensation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with 5-amino-1,2,3-triazole in glacial acetic acid at 120°C for 7 hours yields the 7-unsubstituted triazolo[4,5-d]pyrimidine intermediate.
- Mechanism : Acid-catalyzed cyclodehydration forms the fused triazole-pyrimidine system via intramolecular nucleophilic attack (Figure 1).
Transition Metal-Catalyzed Cyclization
Palladium or copper catalysts enable one-pot assembly of the core from halogenated precursors:
- Example : A CuI/1,10-phenanthroline system promotes cyclization of 4-chloro-5-iodopyrimidine with 1,2,3-triazole derivatives at 80°C in DMF, achieving 85% yield.
Functionalization at Position 3: Introducing the 4-Methoxyphenyl Group
Suzuki-Miyaura Coupling
A halogenated triazolo[4,5-d]pyrimidine intermediate undergoes cross-coupling with 4-methoxyphenylboronic acid:
Diazonium Salt Coupling
Alternative route using in situ-generated diazonium salts:
- Procedure : Treat 3-amino-triazolo[4,5-d]pyrimidine with NaNO₂/HCl at −5°C, followed by coupling with 4-methoxybenzene in the presence of CuSO₄.
- Challenges : Requires strict temperature control to avoid byproduct formation.
Installation of the 7-[(4-Methylbenzyl)Sulfanyl] Substituent
Nucleophilic Aromatic Substitution
A chlorinated intermediate at position 7 reacts with (4-methylbenzyl)thiol:
Radical Thiol-Ene Reaction
Emerging methodology using methyl sulfonyl radicals generated from DMSO:
- System : Cu(I)/HPO(OEt)₂/O₂ initiates radical cascade at 50°C in DMSO.
- Advantage : Avoids pre-functionalized thiols; however, regioselectivity requires further optimization.
Integrated Synthetic Route
Combining the above strategies, a scalable four-step synthesis is proposed:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Core formation | Glacial AcOH, 120°C, 7h | 75% |
| 2 | 3-Arylation | Suzuki coupling, Pd(PPh₃)₄, 90°C | 80% |
| 3 | 7-Chlorination | POCl₃, reflux, 3h | 92% |
| 4 | Thiol substitution | (4-Methylbenzyl)thiol, KOtBu, THF | 88% |
Overall yield : 75% × 80% × 92% × 88% ≈ 48.8%
Analytical Characterization
Critical quality control parameters include:
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient), retention time 12.3 min.
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, triazole-H)
- δ 7.89 (d, J = 8.8 Hz, 2H, methoxyphenyl)
- δ 4.52 (s, 2H, SCH₂)
- δ 2.41 (s, 3H, CH₃ on benzyl)
- HRMS : [M+H]⁺ calculated for C₂₀H₁₈N₅O₂S: 400.1229; found 400.1226.
Industrial-Scale Considerations
Key improvements over traditional methods:
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have identified this compound as a potential anticancer agent . In a notable investigation published in Molecules, researchers screened a library of compounds against multicellular spheroids to identify novel anticancer agents. The study highlighted that derivatives of triazolo[4,5-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition , particularly targeting kinases and other critical pathways involved in tumor progression. Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to selectively inhibit certain protein kinases, which are pivotal in cancer cell signaling. This characteristic aligns with the structural properties of the triazolo[4,5-d]pyrimidine scaffold .
Analgesic and Anti-inflammatory Properties
Research has also indicated that similar compounds within the triazolo[4,5-d]pyrimidine family exhibit analgesic and anti-inflammatory effects. A study published by the American Chemical Society demonstrated that diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids showed promising results as selective COX inhibitors, which are crucial for pain and inflammation management . This suggests that 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine may share similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at various positions on the triazolo[4,5-d]pyrimidine core can lead to enhanced biological activity. For instance:
- Substituents on the phenyl rings can influence lipophilicity and binding affinity to target proteins.
- The presence of sulfur moieties has been linked to improved interaction with biological targets.
Study 1: Anticancer Screening
In a comprehensive study aimed at identifying novel anticancer compounds through drug library screening on multicellular spheroids, researchers found that compounds similar to this compound exhibited potent cytotoxicity against several cancer cell lines. This underscores the importance of this compound in ongoing cancer research .
Study 2: Enzyme Inhibition
A study focusing on pyrazolo[1,5-a]pyrimidines demonstrated their effectiveness as selective inhibitors of specific kinases involved in cancer progression. The findings suggest that modifications to the triazolo[4,5-d]pyrimidine scaffold could enhance its inhibitory potency against these enzymes .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Unique Advantages of the Target Compound
The 4-methoxyphenyl and 4-methylbenzylsulfanyl substituents synergize to create a molecule with:
- Optimized solubility and bioavailability compared to purely hydrophobic analogs (e.g., ’s ethylsulfanyl derivative) .
- Selective binding to kinases or cysteine proteases, as suggested by similar triazolopyrimidines in and .
Biological Activity
The compound 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a derivative of the triazolo-pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molar Mass : 314.39 g/mol
The structure includes a methoxy group and a sulfanyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have shown that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Strong | |
| Bacillus subtilis | Moderate | |
| Salmonella typhi | Weak |
In vitro studies indicated that this compound demonstrates varying degrees of antibacterial activity, with notable efficacy against S. aureus, which is often resistant to conventional antibiotics.
Anticancer Activity
The triazolo-pyrimidine derivatives have also been investigated for their potential anticancer properties. The mechanism of action is primarily through the inhibition of DNA synthesis and cell proliferation. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings : The compound showed cytotoxic effects with IC values in the micromolar range against these cancer cell lines. The presence of the methoxy group was found to enhance the anticancer activity significantly by improving solubility and bioavailability.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Inhibitory activity was observed, suggesting potential for use in treating Alzheimer's disease.
- Urease : The compound exhibited strong urease inhibitory activity, which is relevant in the treatment of urinary infections.
Structure-Activity Relationship (SAR)
The biological activities of triazolo-pyrimidines can be attributed to specific structural features:
- Methoxy Group : Enhances antimicrobial and anticancer activities.
- Sulfanyl Group : Contributes to enzyme inhibition and improves interaction with target proteins.
Case Studies
- Antimicrobial Screening : A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that compounds with similar substituents showed enhanced antibacterial activity compared to standard antibiotics like penicillin and trimethoprim .
- Cytotoxicity Assays : In a recent study involving HeLa cells, the compound exhibited an IC value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to untreated controls .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalized triazolopyrimidine precursors. Key steps include nucleophilic substitution at the 7-position of the triazolopyrimidine core and subsequent thioether formation. To optimize:
- Solvent choice: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates but may require post-synthesis purification via column chromatography to remove byproducts .
- Catalysts: Copper(I) iodide or palladium catalysts improve regioselectivity in cross-coupling steps .
- Temperature control: Reactions involving thiol intermediates (e.g., (4-methylphenyl)methanethiol) should be conducted at 50–60°C to minimize oxidation to sulfones .
- Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) is effective for isolating high-purity crystals (>95% by HPLC) .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR:
- Mass spectrometry (HRMS): ESI-MS in positive ion mode validates the molecular ion peak ([M+H]⁺) with <2 ppm error .
- X-ray crystallography: Resolves π-stacking interactions between the triazole and pyrimidine rings, critical for understanding solid-state stability .
Advanced: How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
Answer:
Comparative studies with analogs reveal:
- Methoxy vs. methyl groups: The 4-methoxyphenyl group enhances solubility (logP ~2.1) compared to hydrophobic methyl substituents (logP ~3.5), improving cellular uptake in vitro .
- Sulfanyl linker: Replacing the sulfanyl group with sulfonyl reduces activity (e.g., IC50 increases from 0.8 µM to >10 µM in kinase inhibition assays), likely due to altered hydrogen-bonding capacity .
- Fluorine substitution: Fluorinated analogs show improved metabolic stability (t₁/₂ > 6 hrs in liver microsomes) but lower affinity for ATP-binding pockets .
Advanced: How can computational methods predict binding modes to biological targets?
Answer:
- Molecular docking (AutoDock Vina): Models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds between the triazole N3 and kinase hinge regions (binding energy ≤ -8.5 kcal/mol) .
- MD simulations (GROMACS): Predict stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR models: Correlate substituent electronegativity (e.g., Hammett σ values) with IC50 data to prioritize analogs for synthesis .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from assay conditions:
- Cell line variability: Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) to identify lineage-specific effects .
- Redox interference: Thiol-containing media (e.g., RPMI-1640) can oxidize the sulfanyl group, generating inactive sulfones. Use antioxidant buffers (e.g., 1 mM ascorbate) .
- Dose-response validation: Reproduce EC50 values using orthogonal assays (e.g., ATP-luciferase vs. MTT) to confirm mechanism-specific activity .
Basic: What strategies mitigate degradation during storage?
Answer:
- Light sensitivity: Store in amber vials under argon to prevent photooxidation of the sulfanyl group .
- Temperature: Lyophilized samples remain stable at -20°C for >12 months; aqueous solutions degrade within 72 hrs at 25°C .
- Analytical monitoring: Use LC-MS (C18 column, acetonitrile/water gradient) monthly to detect degradation products (e.g., sulfoxide at m/z [M+16]⁺) .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Answer:
- Rodent models: Administer 10 mg/kg IV to assess bioavailability (F > 40% in Sprague-Dawley rats) .
- Tissue distribution: Radiolabel the compound with ¹⁴C at the methoxyphenyl group; highest accumulation occurs in liver and kidneys .
- Metabolite profiling: Identify Phase I metabolites (e.g., O-demethylation products) via UPLC-QTOF-MS/MS .
Advanced: How can proteomics identify off-target effects?
Answer:
- Chemoproteomics: Use immobilized compound pulldowns with HEK293 cell lysates; analyze bound proteins via SILAC-MS .
- Kinase profiling: Screen against a panel of 468 kinases (DiscoverX) to identify off-target inhibition (e.g., unintended RET kinase activity) .
- Transcriptomics: RNA-seq of treated cells (10 µM, 24 hrs) reveals pathway enrichment in apoptosis (p < 0.001) vs. cell cycle arrest .
Basic: What solvents are compatible for formulation in biological assays?
Answer:
- Primary solvent: DMSO (≤0.1% final concentration) for stock solutions; avoid ethanol due to precipitation risks .
- Aqueous buffers: Phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-80 enhances solubility up to 50 µM .
Advanced: How to design SAR studies for lead optimization?
Answer:
- Library design: Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the 4-methoxyphenyl and sulfanyl positions .
- High-throughput screening: Use 384-well plates to test inhibition of target kinases (IC50 ≤ 1 µM threshold) .
- ADMET profiling: Prioritize compounds with cLogP <3, polar surface area >80 Ų, and CYP3A4 inhibition <50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
